molecular formula C16H11FN2O4S2 B13559470 5-Fluoro-2-((2-phenylthiazole)-4-sulfonamido)benzoic acid

5-Fluoro-2-((2-phenylthiazole)-4-sulfonamido)benzoic acid

Cat. No.: B13559470
M. Wt: 378.4 g/mol
InChI Key: KSQNEYLIOFGJRX-UHFFFAOYSA-N
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Description

5-fluoro-2-(2-phenyl-1,3-thiazole-4-sulfonamido)benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(2-phenyl-1,3-thiazole-4-sulfonamido)benzoic acid typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of a thioamide with a halogenated ketone under acidic conditions to form the thiazole ring. The sulfonamide group is then introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine. Finally, the benzoic acid moiety is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura reaction .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-(2-phenyl-1,3-thiazole-4-sulfonamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

5-fluoro-2-(2-phenyl-1,3-thiazole-4-sulfonamido)benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and infection.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-fluoro-2-(2-phenyl-1,3-thiazole-4-sulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes and signaling molecules involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial agent with a similar thiazole-sulfonamide structure.

    Ritonavir: An antiretroviral drug that also contains a thiazole ring.

    Abafungin: An antifungal agent with a thiazole moiety.

Uniqueness

5-fluoro-2-(2-phenyl-1,3-thiazole-4-sulfonamido)benzoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The combination of the thiazole ring, sulfonamide group, and benzoic acid moiety also provides a versatile scaffold for further modification and optimization in drug development .

Properties

Molecular Formula

C16H11FN2O4S2

Molecular Weight

378.4 g/mol

IUPAC Name

5-fluoro-2-[(2-phenyl-1,3-thiazol-4-yl)sulfonylamino]benzoic acid

InChI

InChI=1S/C16H11FN2O4S2/c17-11-6-7-13(12(8-11)16(20)21)19-25(22,23)14-9-24-15(18-14)10-4-2-1-3-5-10/h1-9,19H,(H,20,21)

InChI Key

KSQNEYLIOFGJRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)S(=O)(=O)NC3=C(C=C(C=C3)F)C(=O)O

Origin of Product

United States

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